molecular formula C10H10N4 B12805508 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine CAS No. 90916-55-5

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B12805508
CAS No.: 90916-55-5
M. Wt: 186.21 g/mol
InChI Key: LHGVTMUMGBOKEX-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-3-yl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-(pyridin-3-yl)pyrimidine with methylamine under reflux conditions . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction between pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby disrupting cellular processes that are essential for the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

90916-55-5

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6-pyridin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C10H10N4/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

LHGVTMUMGBOKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CN=CC=C2

Origin of Product

United States

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